molecular formula C12H15N3O B2916099 [5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine CAS No. 1537309-85-5

[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B2916099
CAS No.: 1537309-85-5
M. Wt: 217.272
InChI Key: GOQIEFMARLGUBY-UHFFFAOYSA-N
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Description

[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.

    Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents to convert the compound into its reduced form.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, halogens, and various oxidizing and reducing agents. The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique ethoxyphenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-16-11-5-3-9(4-6-11)12-10(7-13)8-14-15-12/h3-6,8H,2,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQIEFMARLGUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=NN2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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